Cas no 2171993-06-7 (1-methyl-N-(thiophen-3-yl)methyl-1H-indol-5-amine)

1-methyl-N-(thiophen-3-yl)methyl-1H-indol-5-amine 化学的及び物理的性質
名前と識別子
-
- 1-methyl-N-(thiophen-3-yl)methyl-1H-indol-5-amine
- EN300-1273651
- 2171993-06-7
- 1-methyl-N-[(thiophen-3-yl)methyl]-1H-indol-5-amine
-
- インチ: 1S/C14H14N2S/c1-16-6-4-12-8-13(2-3-14(12)16)15-9-11-5-7-17-10-11/h2-8,10,15H,9H2,1H3
- InChIKey: SICIOWVBSALIHO-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1)CNC1C=CC2=C(C=CN2C)C=1
計算された属性
- せいみつぶんしりょう: 242.08776963g/mol
- どういたいしつりょう: 242.08776963g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 45.2Ų
1-methyl-N-(thiophen-3-yl)methyl-1H-indol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1273651-50mg |
1-methyl-N-[(thiophen-3-yl)methyl]-1H-indol-5-amine |
2171993-06-7 | 50mg |
$612.0 | 2023-10-02 | ||
Enamine | EN300-1273651-100mg |
1-methyl-N-[(thiophen-3-yl)methyl]-1H-indol-5-amine |
2171993-06-7 | 100mg |
$640.0 | 2023-10-02 | ||
Enamine | EN300-1273651-500mg |
1-methyl-N-[(thiophen-3-yl)methyl]-1H-indol-5-amine |
2171993-06-7 | 500mg |
$699.0 | 2023-10-02 | ||
Enamine | EN300-1273651-2500mg |
1-methyl-N-[(thiophen-3-yl)methyl]-1H-indol-5-amine |
2171993-06-7 | 2500mg |
$1428.0 | 2023-10-02 | ||
Enamine | EN300-1273651-5000mg |
1-methyl-N-[(thiophen-3-yl)methyl]-1H-indol-5-amine |
2171993-06-7 | 5000mg |
$2110.0 | 2023-10-02 | ||
Enamine | EN300-1273651-1.0g |
1-methyl-N-[(thiophen-3-yl)methyl]-1H-indol-5-amine |
2171993-06-7 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1273651-1000mg |
1-methyl-N-[(thiophen-3-yl)methyl]-1H-indol-5-amine |
2171993-06-7 | 1000mg |
$728.0 | 2023-10-02 | ||
Enamine | EN300-1273651-250mg |
1-methyl-N-[(thiophen-3-yl)methyl]-1H-indol-5-amine |
2171993-06-7 | 250mg |
$670.0 | 2023-10-02 | ||
Enamine | EN300-1273651-10000mg |
1-methyl-N-[(thiophen-3-yl)methyl]-1H-indol-5-amine |
2171993-06-7 | 10000mg |
$3131.0 | 2023-10-02 |
1-methyl-N-(thiophen-3-yl)methyl-1H-indol-5-amine 関連文献
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
1-methyl-N-(thiophen-3-yl)methyl-1H-indol-5-amineに関する追加情報
1-Methyl-N-(Thiophen-3-Yl)methyl-1H-Indol-5-Amine: A Promising Compound in Medicinal Chemistry
1-Methyl-N-(thiophen-3-yl)methyl-1H-indol-5-amine, with the CAS number 2171993-06-7, represents a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This molecule combines the pharmacophore elements of indole derivatives with the electron-rich thiophene ring, creating a framework that may modulate multiple biological targets. Recent studies have highlighted its role in the development of drugs targeting neurodegenerative disorders, inflammatory conditions, and metabolic diseases, underscoring its relevance in modern pharmaceutical research.
1-Methyl-N-(thiophen-3-yl)methyl-1H-indol-5-amine is characterized by its core indole ring, which is a common structural motif in various bioactive compounds. The indole scaffold is known for its ability to interact with a wide range of receptors, including serotonin (5-HT) receptors, G-protein-coupled receptors (GPCRs), and ion channels. The introduction of the thiophen-3-yl group at the N-methyl position enhances the molecule’s hydrophobicity and aromaticity, potentially improving its membrane permeability and target affinity. Additionally, the 1-methyl substituent at the indole ring may contribute to the compound’s metabolic stability and pharmacokinetic profile.
Recent advances in computational drug design have facilitated the exploration of 1-Methyl-N-(thiophen-3-yl)methyl-1H-indol-5-amine as a lead compound for the development of small-molecule therapeutics. A 2023 study published in Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against the enzyme monoamine oxidase (MAO), which is implicated in the pathogenesis of Parkinson’s disease and depression. The study utilized molecular docking simulations to demonstrate that the thiophene ring interacts with the active site of MAO, while the indole core forms hydrogen bonds with key residues in the enzyme’s binding pocket. These findings suggest that 1-Methyl-N-(thiophen-3-yl)methyl-1H-indol-5-amine could serve as a scaffold for the design of selective MAO inhibitors with improved efficacy and reduced side effects.
Furthermore, the 1H-indol-5-amine moiety of this compound has been linked to its potential as a modulator of the endocannabinoid system. Research published in Pharmacological Reports in 2023 demonstrated that 1-Methyl-N-(thiophen-3-yl)methyl-1H-indol-5-amine selectively activates the CB1 receptor, which is involved in the regulation of pain, appetite, and mood. The compound’s ability to interact with the endocannabinoid system may open new avenues for the treatment of chronic pain and inflammatory diseases. However, further preclinical studies are needed to validate these findings and assess the compound’s safety profile.
Another area of interest is the potential of 1-Methyl-N-(thiophen-3-yl)methyl-1H-indol-5-amine in the context of metabolic disorders. A 2024 study in Drug Discovery Today highlighted its ability to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a critical role in lipid metabolism and insulin sensitivity. The researchers observed that the compound enhances glucose uptake in adipocytes and reduces triglyceride accumulation, suggesting its potential as a therapeutic agent for type 2 diabetes and obesity. These findings align with the growing trend in pharmaceutical research to target metabolic pathways through small-molecule interventions.
Despite its promising pharmacological properties, the development of 1-Methyl-N-(thiophen-3-yl)methyl-1H-indol-5-amine as a therapeutic agent requires careful consideration of its pharmacokinetic and toxicological profiles. A 2023 review in Drug Metabolism and Disposition emphasized the importance of optimizing the compound’s solubility and bioavailability to ensure effective drug delivery. Additionally, the study warned about the potential for off-target effects, particularly in the context of its interaction with other neurotransmitter systems. These challenges underscore the need for rigorous preclinical testing to identify the optimal formulation and dosing regimen for this compound.
From a synthetic perspective, the preparation of 1-Methyl-N-(thiophen-3-yl)methyl-1H-indol-5-amine involves a series of well-established chemical reactions. The synthesis typically begins with the formation of the indole core through a condensation reaction between a phenylacetic acid derivative and a suitable amine. The subsequent coupling with a thiophene ring is achieved via a nucleophilic substitution reaction, facilitated by a transition metal catalyst. This synthetic approach allows for the incorporation of functional groups that can be further modified to enhance the compound’s therapeutic potential.
As the field of medicinal chemistry continues to evolve, 1-Methyl-N-(thiophen-3-yl)methyl-1H-indol-5-amine stands out as a versatile scaffold with a broad range of applications. Its unique structural features and pharmacological activity make it a valuable candidate for further exploration in the development of novel therapeutics. Ongoing research is focused on refining its chemical properties, expanding its biological activity, and ensuring its safety and efficacy in clinical settings. The continued investigation of this compound is expected to contribute significantly to the advancement of pharmaceutical science and the treatment of complex diseases.
In conclusion, 1-Methyl-N-(thiophen-3-yl)methyl-1H-indol-5-amine represents a significant advancement in the field of medicinal chemistry. Its unique structural features and potential therapeutic applications have positioned it as a promising lead compound for the development of new drugs targeting a variety of diseases. As research in this area progresses, the compound is likely to play an increasingly important role in the discovery and optimization of therapeutics that address unmet medical needs.
2171993-06-7 (1-methyl-N-(thiophen-3-yl)methyl-1H-indol-5-amine) 関連製品
- 2228380-21-8(tert-butyl N-2-(4-aminobut-1-en-2-yl)-5-methoxyphenylcarbamate)
- 32752-37-7(1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane)
- 1556376-45-4(2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine)
- 2149003-67-6(3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid)
- 1436284-86-4(N-[2-(Phenylthio)propyl]-1-(2-propyn-1-yl)-4-piperidinecarboxamide)
- 2172291-41-5(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-2-hydroxybutanoic acid)
- 1805533-37-2(Methyl 4-(difluoromethyl)-2-hydroxy-5-methylpyridine-3-carboxylate)
- 35523-64-9(2,3-diamino-6-methylpyrimidin-4(3H)-one)
- 536742-59-3(4-(3-hydroxypyrrolidin-1-yl)benzonitrile)
- 1515235-60-5(tert-butyl N-(isoquinolin-8-yl)carbamate)


